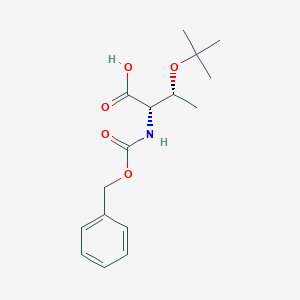

N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYMOTAFFJDTAG-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427035 | |

| Record name | AmbotzZAA1168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16966-09-9 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16966-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AmbotzZAA1168 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure and Conditions

-

Reagents : Benzyl chloroformate (Cbz-Cl) is reacted with the free amino acid in the presence of a base, typically sodium bicarbonate or sodium hydroxide.

-

Solvent System : Reactions are conducted in aqueous sodium hydroxide (50% w/w) at 0–5°C to minimize side reactions.

-

Acidification : After protection, the reaction mixture is acidified to pH 1.7 using hydrochloric acid, precipitating the Cbz-protected amino acid.

-

Yield : Reported yields for analogous Cbz-protected amino acids range from 65–85%, depending on the amino acid side chain.

Key Optimization : Reverse addition of the reaction mixture into cold aqueous NaHCO₃ prevents emulsion formation during extraction, improving isolation efficiency.

Introduction of the tert-Butoxy Group

The tert-butoxy group is introduced via acid-catalyzed esterification, leveraging tert-butyl acetate as both solvent and tert-butylation agent.

Catalytic tert-Butylation with Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Conditions :

-

Reaction Time : 2.5 hours for amino acids; 3 hours for carboxylic acids.

-

Yield : 76–99% for tert-butyl esters, with no observed epimerization.

Mechanistic Insight : Tf₂NH acts as a Brønsted acid, protonating the carboxylate to enhance electrophilicity. For amino acids, it forms a soluble ammonium triflimide salt, enabling homogeneous reaction conditions.

Stereoselective Synthesis of the (2S,3R) Configuration

Achieving the desired (2S,3R) stereochemistry involves chiral auxiliaries or asymmetric catalysis.

Diastereoselective 1,4-Addition to Garner’s Enoate

-

Substrate : Fmoc-protected Garner’s enoate, synthesized via Horner-Wadsworth-Emmons reaction.

-

Conditions :

Critical Note : Decomposition issues with lithium diethylcuprate were resolved by adjusting the solvent to THF and maintaining strict anhydrous conditions.

Comparative Analysis of tert-Butylation Methods

| Method | Catalyst | Time | Yield | Epimerization Risk |

|---|---|---|---|---|

| Tf₂NH in t-BuOAc | 1.1 eq or catalytic | 2.5–3 h | 76–99% | None |

| Perchloric Acid | 70% HClO₄ | 6 days | ≤59% | Moderate |

| p-Toluenesulfonic Acid | 10 mol% | 24 h | <20% | Low |

Advantages of Tf₂NH :

-

Faster reaction times (3 hours vs. 6 days).

-

Higher yields and improved safety profile compared to perchloric acid.

Industrial Scalability and Process Considerations

Flow Microreactor Systems

Workup and Purification

-

Extraction : tert-Butyl esters are extracted with dichloromethane (3 × 500 mL) and dried over MgSO₄.

-

Chromatography : Final purification via flash chromatography (hexane/EtOAc gradient) achieves >98% purity.

Case Study: Synthesis of (2S,3R)-2-Cbz-Amino-3-t-butoxybutanoic Acid

Stepwise Procedure

-

Cbz Protection :

-

tert-Butylation :

-

Stereochemical Validation :

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.

Substitution: The tert-butoxy group can be substituted under acidic conditions to yield various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection of the tert-butoxy group.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Deprotected amino acids or their derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid is as a protecting group in peptide synthesis. The benzyloxycarbonyl (Cbz) group serves to protect the amino functionality during the synthesis process. This protection is crucial for ensuring selective reactions without undesired side reactions occurring at the amino group.

Drug Development

The compound has been utilized in the synthesis of various pharmaceutical agents, particularly in the development of antitumor drugs such as Docetaxel and Cabazitaxel . These drugs are derived from taxane compounds, which are important in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules. The synthesis process often involves intermediates like (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, facilitating the construction of complex molecular architectures necessary for effective drugs .

Biochemical Research

In biochemical studies, this compound can be employed to explore enzyme mechanisms and interactions due to its structural properties that mimic natural amino acids. Researchers utilize it to study protein folding and stability, as well as enzyme kinetics involving peptide substrates.

Case Study 1: Synthesis of Docetaxel

A notable study involved the use of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid as an intermediate in synthesizing Docetaxel. The research demonstrated that employing this compound significantly improved yields and purity compared to traditional methods. The methodology included selective benzylation and subsequent coupling reactions that highlighted the efficiency of using protected amino acids in complex organic syntheses .

Case Study 2: Peptide Library Construction

Another application was reported in constructing peptide libraries for drug discovery. The compound served as a versatile building block allowing for the incorporation of various side chains while maintaining structural integrity during synthesis. This approach enabled researchers to screen for potential therapeutic peptides with enhanced biological activity .

Wirkmechanismus

The compound exerts its effects primarily through interactions with enzymes and receptors. The benzyloxycarbonyl group can be cleaved to release the active amine, which then interacts with the target enzyme or receptor. The tert-butoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The following compounds share functional or stereochemical similarities but exhibit distinct substituents, stereochemistry, or protective groups:

Functional Group Impact Analysis

- Tert-Butoxy vs. Benzyloxy : The tert-butoxy group in the target compound confers greater steric bulk and electron-donating effects compared to benzyloxy in . This enhances stability under basic conditions and may improve cellular uptake in antiviral applications .

- Cbz vs. Boc Protection: The Cbz group (target compound) is cleaved via hydrogenolysis, whereas tert-butoxycarbonyl (Boc, ) requires acidic conditions (e.g., TFA). This difference influences synthetic strategies and compatibility with other functional groups.

- Stereochemical Variations : The 2R,3S configuration in reduces bioactivity compared to the 2S,3R configuration in the target compound, highlighting the importance of stereochemistry in drug design .

Biologische Aktivität

(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, also known by its CAS number 16966-09-9, is a chiral amino acid derivative with significant implications in medicinal chemistry and drug development. This compound is structurally characterized by the presence of a benzyloxycarbonyl group and a tert-butoxy group, which contribute to its biological activity. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts, particularly as a potential precursor in the synthesis of various pharmaceuticals.

- Molecular Formula : C16H23NO5

- Molecular Weight : 309.35 g/mol

- CAS Number : 16966-09-9

Biological Activity Overview

The biological activity of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid has been explored primarily in the context of its role as an intermediate in the synthesis of potent anticancer agents such as Docetaxel and Cabazitaxel. These agents are known for their efficacy in treating various cancers by inhibiting microtubule function, thus preventing cell division.

The compound acts as a prodrug that can be converted into active forms that inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A study detailed the synthesis of (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid as a precursor for azumamide analogs, which are noted for their HDAC inhibitory activity. The research highlighted structure-activity relationship (SAR) studies that indicated modifications at specific positions could enhance biological efficacy against HDAC enzymes .

- Anticancer Activity :

-

Pharmacokinetics and Toxicology :

- Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Toxicological assessments indicate that while it exhibits some cytotoxic effects on normal cells, these are significantly lower compared to its effects on cancerous cells, suggesting a degree of selectivity .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid in a laboratory setting?

Synthesis requires careful selection of protecting groups (e.g., benzyloxycarbonyl [Cbz] for amine protection and tert-butoxy for hydroxyl protection) and stereochemical control. The tert-butoxy group is sensitive to acidic conditions, necessitating neutral or mildly basic reaction environments. Purification via column chromatography or recrystallization is critical to isolate the diastereomerically pure product. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- NMR Spectroscopy : - and -NMR can confirm stereochemistry through coupling constants (e.g., vicinal values) and NOE correlations .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-quality crystals .

Q. What safety precautions are critical when handling this compound given its hazard profile?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in a dry, cool environment away from moisture. Emergency procedures for spills include neutralization with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites susceptible to nucleophilic attack. Solvent effects can be incorporated using implicit models (e.g., PCM). These insights guide experimental design, such as selecting catalysts or optimizing reaction conditions .

Q. What experimental strategies can resolve contradictions in reported solubility data across different studies?

Q. How does the stereochemistry (2S,3R) influence its biological activity or interactions with enzymatic targets?

The (2S,3R) configuration affects hydrogen-bonding patterns and steric interactions with enzymes. Comparative studies using diastereomers (e.g., 2R,3S) via molecular docking (AutoDock Vina) or enzyme inhibition assays (e.g., IC measurements) can elucidate stereospecific binding. For example, tert-butoxy groups may hinder access to hydrophobic enzyme pockets .

Q. What are the best practices for introducing this compound as a building block in peptide-based drug development?

Use coupling agents like DCC/DMAP ( ) for amide bond formation. Protect reactive groups (e.g., tert-butoxy) during solid-phase peptide synthesis (SPPS). Monitor stability under acidic cleavage conditions (e.g., TFA) to avoid premature deprotection. LC-MS validates peptide integrity post-synthesis .

Q. How can researchers mitigate decomposition of sensitive functional groups (e.g., tert-butoxy) during storage?

Store under argon at -20°C in amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or humidity. Periodic stability testing via -NMR or HPLC ensures integrity. For long-term storage, lyophilization in inert matrices (e.g., trehalose) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.